3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone
Description
3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone is a complex organic compound that falls under the category of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-20(22-13-10-17-6-4-5-7-18(17)16-22)21(11-14-24-15-12-21)19-8-2-1-3-9-19/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSSEABASMYKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone typically involves multi-step organic reactions. One common method involves the cyclization of isoquinolin-1-amine with 1,2-dibromoethane, followed by further functionalization steps . The reaction conditions often require controlled temperatures and the use of specific solvents like petroleum ether and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action for 3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of key enzymes that are crucial for cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
Uniqueness
What sets 3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone apart from similar compounds is its unique structural features, which may confer distinct biological activities and chemical reactivity. For example, the presence of the phenyloxan group can influence its binding affinity to molecular targets and its overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
